molecular formula C16H12Cl2N2S B14584761 1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole CAS No. 61292-74-8

1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole

Cat. No.: B14584761
CAS No.: 61292-74-8
M. Wt: 335.2 g/mol
InChI Key: UOZSOJVDUAKQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dichlorophenyl group and a sulfanyl group attached to the phenyl ring, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives and other reduced products.

    Substitution: Substituted imidazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-{[(2,4-dichlorophenyl)methyl]sulfanyl}propan-1-one: Similar structure but different functional groups and properties.

    Methyl ((5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetate: Contains a triazole ring instead of an imidazole ring.

    2-(4-Substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Different substitution pattern on the imidazole ring.

Properties

CAS No.

61292-74-8

Molecular Formula

C16H12Cl2N2S

Molecular Weight

335.2 g/mol

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]imidazole

InChI

InChI=1S/C16H12Cl2N2S/c17-13-2-1-12(16(18)9-13)10-21-15-5-3-14(4-6-15)20-8-7-19-11-20/h1-9,11H,10H2

InChI Key

UOZSOJVDUAKQHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.